molecular formula C15H22N4O3S B2959080 N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034325-64-7

N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2959080
CAS No.: 2034325-64-7
M. Wt: 338.43
InChI Key: NGXFSVLEERRXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(isoxazol-3-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H22N4O3S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacological Potential

One study details the molecular interaction of a cannabinoid receptor antagonist, highlighting the importance of specific conformational analyses and the development of pharmacophore models for understanding receptor-ligand interactions. This research could be relevant for compounds like the one , as understanding the molecular interactions with receptors is crucial for drug design and pharmacological research (Shim et al., 2002).

Structure-Activity Relationships

Another study on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists demonstrates how modifying the chemical structure of a compound affects its binding affinity and selectivity for specific receptors. Such studies are essential for designing compounds with desired therapeutic effects (Lan et al., 1999).

Drug Metabolite Exposure and Pharmacokinetics

Research on estimating circulating drug metabolite exposure in humans using in vitro data and physiologically based pharmacokinetic modeling provides insights into the metabolism of drugs and their metabolites. Understanding the pharmacokinetics and metabolic pathways of a compound is crucial for assessing its safety and efficacy (Obach et al., 2018).

Synthesis and Chemical Characterization

Studies on the synthesis and characterization of compounds with specific functional groups or structural features are foundational for chemical research and development. For example, research on the synthesis and antihypertensive activity of stereoisomers of 4-piperidyl-1,3-dihydro-2-oxo-2H-benzimidazoles explores the relationship between stereochemical structure and pharmacological activity, which is vital for drug development (Kasuya et al., 1983).

Properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c20-14(15(21)17-13-3-7-22-18-13)16-9-11-1-5-19(6-2-11)12-4-8-23-10-12/h3,7,11-12H,1-2,4-6,8-10H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXFSVLEERRXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.